

Stereospecific binding affinity of Selvigaltin enantiomers to galectin-3

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Compound of Interest

Compound Name: (2S)-Selvigaltin

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A Comparative Analysis of Selvigaltin's Binding Affinity for Galectin-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Selvigaltin (also known as GB1211), a potent and orally active small molecule inhibitor of galectin-3. While the stereospecific binding affinities of individual Selvigaltin enantiomers are not publicly available, this document summarizes the existing experimental data on the compound's interaction with galectin-3 from various species. The guide also details the experimental methodology used to determine these binding affinities and explores the key signaling pathways modulated by this interaction.

Quantitative Data: Selvigaltin Binding Affinity to Galectin-3

The binding affinity of Selvigaltin to galectin-3 has been quantified using fluorescence polarization assays, revealing high-affinity interactions. The dissociation constant (K_D) values for Selvigaltin with human, rabbit, and mouse galectin-3 are presented below, highlighting species-specific differences in binding.

Species	Galectin-3 Binding Affinity (K _D)
Human	25 nM[1][2][3]
Rabbit	12 nM[2][3][4]
Mouse	770 nM[4]

Note: The approximately 31-fold lower binding affinity for mouse galectin-3 compared to human galectin-3 suggests that translational comparisons of pharmacokinetic and pharmacodynamic data from mouse models to humans should be approached with caution[4].

Experimental Protocols

The primary method utilized to determine the binding affinity of Selvigaltin to galectin-3 is the Fluorescence Polarization (FP) Binding Assay.

Fluorescence Polarization (FP) Binding Assay

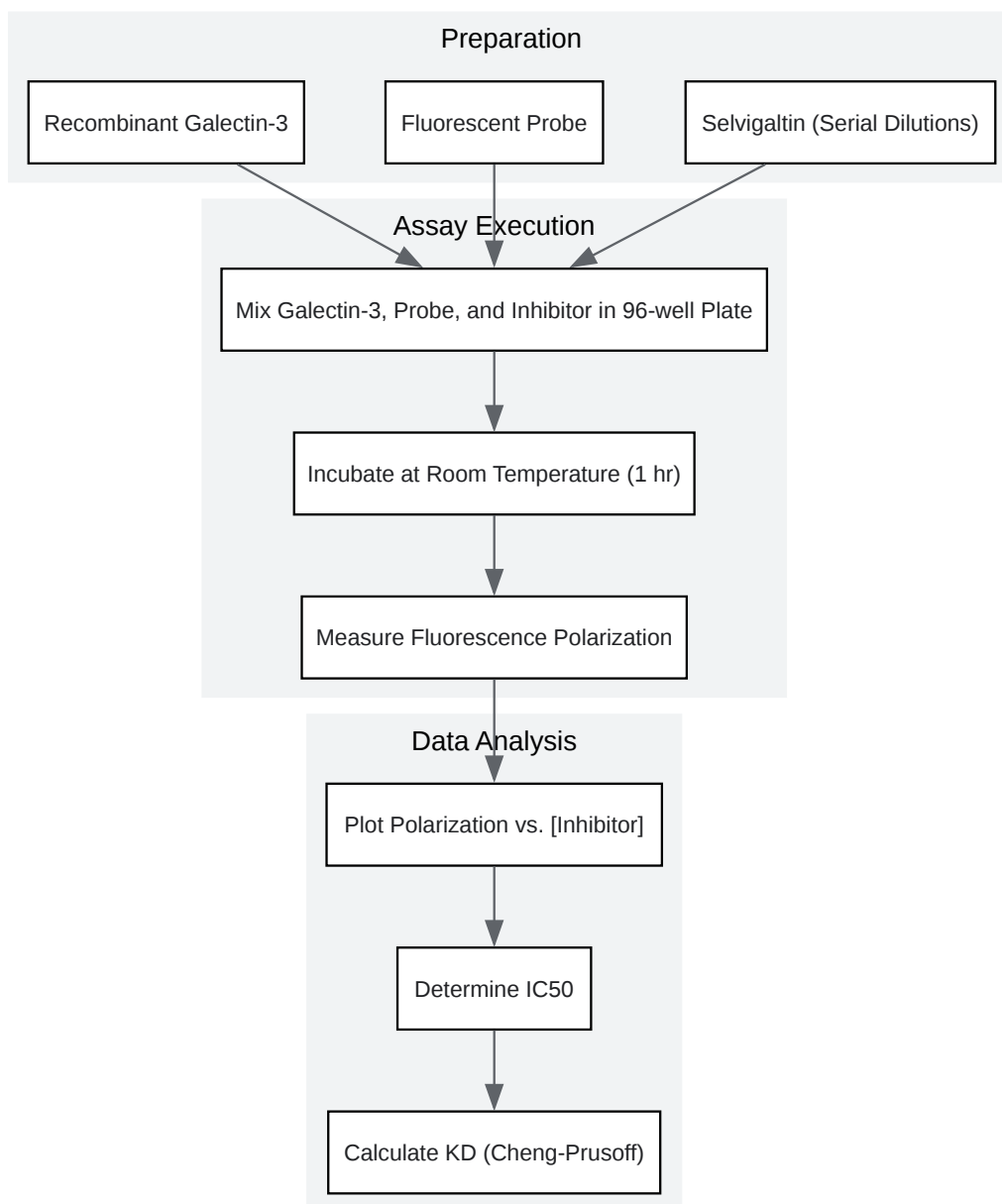
This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (probe) upon binding to a larger molecule (galectin-3). When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger galectin-3, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor like Selvigaltin will compete with the fluorescent probe for binding to galectin-3, causing a decrease in fluorescence polarization.

Detailed Methodology:

- Reagents and Preparation:
 - Recombinant galectin-3 protein (human, rabbit, or mouse).
 - A fluorescent probe with known affinity for the galectin-3 carbohydrate recognition domain (CRD).
 - Selvigaltin (or other test inhibitors) serially diluted to various concentrations.
 - Phosphate-buffered saline (PBS) as the assay buffer.

- Black, 96-well microtiter plates suitable for fluorescence polarization measurements.
- Assay Procedure:
 - A fixed concentration of galectin-3 and the fluorescent probe are mixed in the wells of the microtiter plate.
 - Varying concentrations of the inhibitor solution (Selvigaltin) are added to the wells.
 - Control wells containing only the fluorescent probe or fluorescein are included for baseline measurements.
 - The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
 - Fluorescence polarization is measured using a suitable plate reader (e.g., POLARStar® instrument) with appropriate excitation and emission filters.
- Data Analysis:
 - The inhibition data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
 - The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound fluorescent probe).
 - The dissociation constant (K_D) for the inhibitor is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the K_D of the fluorescent probe.

Fluorescence Polarization Assay Workflow

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Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Galectin-3 Signaling Pathways and the Impact of Selvigaltin

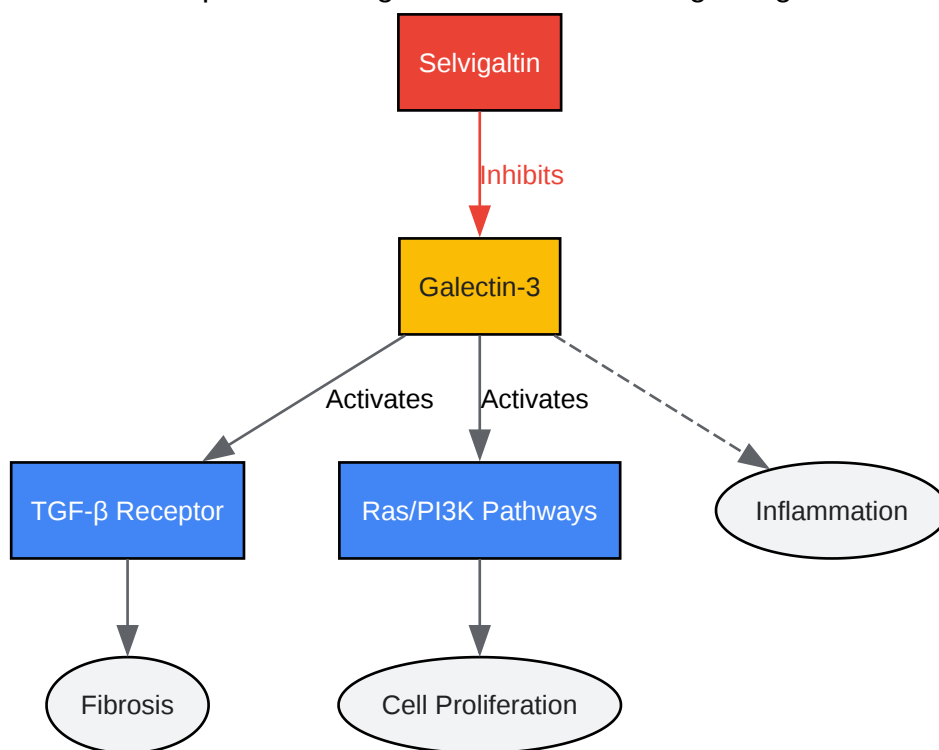
Galectin-3 is a multifaceted protein involved in a wide array of cellular processes, including cell growth, adhesion, proliferation, and apoptosis.^{[5][6]} It functions both intracellularly and extracellularly, modulating various signaling pathways.^{[7][8]} Selvigaltin, by inhibiting galectin-3, can attenuate the pathological consequences of its overexpression, particularly in the context of inflammation and fibrosis.

Key Signaling Pathways Modulated by Galectin-3:

- **TGF- β Signaling:** Galectin-3 can enhance transforming growth factor- β (TGF- β) signaling by binding to TGF- β receptors on the cell surface, which promotes fibrogenesis.^[9] Inhibition of galectin-3 by Selvigaltin has been shown to reduce the expression of pro-fibrotic genes stimulated by TGF- β .^[1]
- **Ras/Raf/MEK/ERK Pathway:** Galectin-3 can act as a scaffold protein, promoting the activation of K-Ras and the downstream MEK/ERK pathway, which is crucial for cell proliferation and survival in cancer cells.^[7]
- **PI3K/Akt Pathway:** By stabilizing K-Ras at the plasma membrane, galectin-3 can also enhance signaling through the phosphoinositide 3-kinase (PI3K)/Akt pathway.^[7] In some cancer cells, blocking galectin-3 has been shown to inhibit Akt phosphorylation.^[10]
- **Wnt/ β -catenin Pathway:** Galectin-3 can interact with β -catenin and facilitate its translocation to the nucleus, thereby stimulating the expression of genes like cyclin D1 and c-myc.^[9]

The inhibitory action of Selvigaltin on galectin-3 leads to the downregulation of these pathways, resulting in reduced inflammation and fibrosis. Experimental evidence demonstrates that Selvigaltin treatment decreases the expression of key inflammation and fibrosis biomarkers such as IL-6, TGF- β , SNAI2, and collagen.^{[3][11][12]}

Impact of Selvigaltin on Galectin-3 Signaling

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